molecular formula C6H7BrN2 B1376421 4-Bromo-3-methylpyridin-2-amine CAS No. 1227586-05-1

4-Bromo-3-methylpyridin-2-amine

Cat. No.: B1376421
CAS No.: 1227586-05-1
M. Wt: 187.04 g/mol
InChI Key: XWWKYJUQHIIFGH-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position of the pyridine ring

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylpyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The interaction with p38α MAPK suggests that this compound could influence the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α MAPK can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of p38α MAPK by competing with adenosine triphosphate (ATP) for binding to the kinase . This inhibition can lead to a decrease in the phosphorylation of downstream targets, thereby modulating various cellular responses. Additionally, this compound may influence gene expression by affecting transcription factors regulated by p38α MAPK.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, particularly in the modulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating inflammatory pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including potential damage to tissues and organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cells, it may bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For instance, it could localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylpyridin-2-amine typically involves the bromination of 3-methylpyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    N-oxides: Formed through oxidation reactions.

Scientific Research Applications

4-Bromo-3-methylpyridin-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Amino-3-methylpyridine
  • 4-Bromo-5-methylpyridin-2-amine

Comparison: 4-Bromo-3-methylpyridin-2-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different pharmacological profiles and chemical behavior, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-bromo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKYJUQHIIFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737216
Record name 4-Bromo-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227586-05-1
Record name 4-Bromo-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methylpyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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